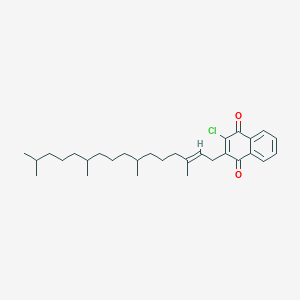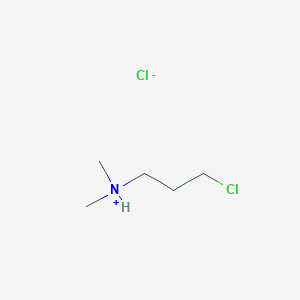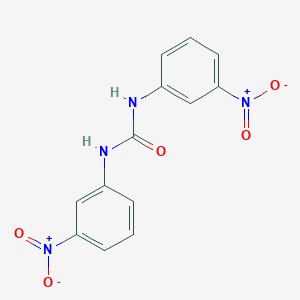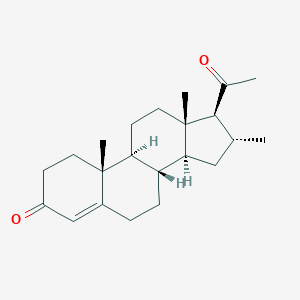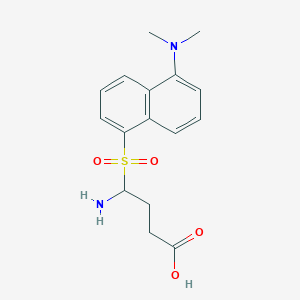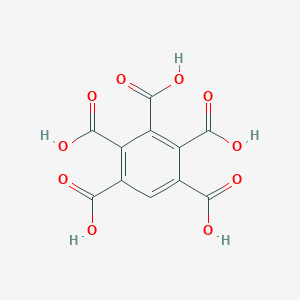![molecular formula C22H16O2 B072719 1,2-Dihydrobenzo[k]tetraphene-1,2-diol CAS No. 1421-82-5](/img/structure/B72719.png)
1,2-Dihydrobenzo[k]tetraphene-1,2-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Dihydrobenzo[k]tetraphene-1,2-diol, also known as DBTD, is a polycyclic aromatic compound that has been of interest to researchers due to its potential applications in materials science, electronics, and biomedicine. DBTD has a unique structure that makes it a promising candidate for a variety of applications.
Wirkmechanismus
The mechanism of action of 1,2-Dihydrobenzo[k]tetraphene-1,2-diol is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cells. This inhibition can lead to the suppression of cell growth and proliferation, which may be beneficial in the treatment of cancer.
Biochemische Und Physiologische Effekte
1,2-Dihydrobenzo[k]tetraphene-1,2-diol has been shown to have a number of biochemical and physiological effects in cells and organisms. In vitro studies have demonstrated that 1,2-Dihydrobenzo[k]tetraphene-1,2-diol can induce apoptosis, or programmed cell death, in cancer cells. Additionally, 1,2-Dihydrobenzo[k]tetraphene-1,2-diol has been shown to have anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1,2-Dihydrobenzo[k]tetraphene-1,2-diol in lab experiments is its unique structure, which allows for the study of its electronic and optical properties. However, one limitation is that the synthesis of 1,2-Dihydrobenzo[k]tetraphene-1,2-diol can be a complex and time-consuming process, which may limit its use in certain experiments.
Zukünftige Richtungen
There are a number of future directions for research on 1,2-Dihydrobenzo[k]tetraphene-1,2-diol. One area of interest is the development of new synthesis methods that are more efficient and cost-effective. Additionally, further studies are needed to fully understand the mechanism of action of 1,2-Dihydrobenzo[k]tetraphene-1,2-diol and its potential applications in biomedicine. Finally, research is needed to determine the toxicity and safety of 1,2-Dihydrobenzo[k]tetraphene-1,2-diol in humans, which will be important for the development of any potential therapeutic applications.
Synthesemethoden
The synthesis of 1,2-Dihydrobenzo[k]tetraphene-1,2-diol is a multi-step process that involves the reaction of various chemicals. One of the most common methods for synthesizing 1,2-Dihydrobenzo[k]tetraphene-1,2-diol is the Diels-Alder reaction, which involves the reaction of a diene and a dienophile. The reaction is typically carried out under high pressure and high temperature conditions to yield 1,2-Dihydrobenzo[k]tetraphene-1,2-diol.
Wissenschaftliche Forschungsanwendungen
1,2-Dihydrobenzo[k]tetraphene-1,2-diol has been the subject of numerous scientific studies due to its potential applications in various fields. In materials science, 1,2-Dihydrobenzo[k]tetraphene-1,2-diol has been shown to have unique electronic and optical properties that make it a promising candidate for use in electronic devices such as organic light-emitting diodes (OLEDs). In biomedicine, 1,2-Dihydrobenzo[k]tetraphene-1,2-diol has been shown to have potential as a therapeutic agent for the treatment of cancer and other diseases.
Eigenschaften
CAS-Nummer |
1421-82-5 |
|---|---|
Produktname |
1,2-Dihydrobenzo[k]tetraphene-1,2-diol |
Molekularformel |
C22H16O2 |
Molekulargewicht |
312.4 g/mol |
IUPAC-Name |
1,2-dihydronaphtho[1,2-b]phenanthrene-1,2-diol |
InChI |
InChI=1S/C22H16O2/c23-20-10-9-14-6-8-16-11-18-15(12-19(16)21(14)22(20)24)7-5-13-3-1-2-4-17(13)18/h1-12,20,22-24H |
InChI-Schlüssel |
YNRNDZFOPXEGFK-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C4C=CC5=C(C4=C3)C(C(C=C5)O)O |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C4C=CC5=C(C4=C3)C(C(C=C5)O)O |
Synonyme |
dibenzoanthracene-1,2-dihydrodiol dibenzoanthracene-1,2-dihydrodiol, (trans)-(+-)-isomer dibenzoanthracene-1,2-dihydrodiol, (trans)-isomer trans-1,2-dihydroxy-1,2-dihydrodibenzo(a,h)anthracene |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




